Acid Yellow 117
Overview
Description
Preparation Methods
Acid Yellow 117 is synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The typical synthetic route involves the diazotization of 4,4’-diaminotriphenylmethane followed by coupling with 1-(4-sulfonylphenyl)-3-methyl-5-pyrazolone . The reaction conditions include maintaining a low temperature during diazotization and controlling the pH during the coupling reaction . Industrial production methods involve large-scale synthesis in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Acid Yellow 117 undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Yellow 117 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acid Yellow 117 involves its ability to bind to fibers and other substrates, imparting a yellow color. The dye molecules interact with the fibers through ionic and hydrogen bonding, leading to strong adhesion and vibrant coloration . In biological applications, the dye binds to specific cellular components, allowing for selective staining and visualization .
Comparison with Similar Compounds
Acid Yellow 117 is compared with other similar compounds such as:
Acid Yellow 61: Known for its use in dyeing wool and silk.
Acid Yellow 246: Used in the textile industry for dyeing synthetic fibers.
Acid Yellow 151: Utilized in the paper industry for coloring paper products.
This compound stands out due to its versatility and wide range of applications across different industries .
Properties
IUPAC Name |
disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32N8O8S2.2Na/c1-24-36(38(48)46(44-24)31-16-20-33(21-17-31)56(50,51)52)42-40-29-12-8-27(9-13-29)35(26-6-4-3-5-7-26)28-10-14-30(15-11-28)41-43-37-25(2)45-47(39(37)49)32-18-22-34(23-19-32)57(53,54)55;;/h3-23,35-37H,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCDUPQRPAOCX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N8Na2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-70-7 | |
Record name | Benzenesulfonic acid, 4,4'-[(phenylmethylene)bis[4,1-phenylene-2,1-diazenediyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)]]bis-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.